molecular formula C8H17N B2793329 2-Ethylcyclohexan-1-amine CAS No. 6850-36-8

2-Ethylcyclohexan-1-amine

Cat. No.: B2793329
CAS No.: 6850-36-8
M. Wt: 127.231
InChI Key: QOPVVDFTPKWSFL-UHFFFAOYSA-N
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Description

2-Ethylcyclohexan-1-amine is an organic compound with the molecular formula C₈H₁₇N. It is a derivative of cyclohexane, where an ethyl group and an amine group are attached to the cyclohexane ring. This compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and material science .

Synthetic Routes and Reaction Conditions:

    Nucleophilic Substitution: One common method for preparing this compound involves the nucleophilic substitution of a haloalkane with ammonia or an amine.

    Reductive Amination: Another method involves the reductive amination of 2-ethylcyclohexanone.

Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to form various substituted amines.

    Substitution: It can participate in substitution reactions, where the amine group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

Scientific Research Applications

2-Ethylcyclohexan-1-amine is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-ethylcyclohexan-1-amine involves its interaction with various molecular targets, primarily through its amine group. It can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The compound can also participate in nucleophilic attacks, altering the chemical environment of its targets .

Comparison with Similar Compounds

    Cyclohexanamine: Similar structure but lacks the ethyl group.

    2-Methylcyclohexan-1-amine: Similar structure with a methyl group instead of an ethyl group.

    Cyclohexylamine: A simpler amine derivative of cyclohexane.

Uniqueness: 2-Ethylcyclohexan-1-amine is unique due to the presence of both an ethyl group and an amine group on the cyclohexane ring, which imparts distinct chemical and physical properties compared to its analogs .

Properties

IUPAC Name

2-ethylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-2-7-5-3-4-6-8(7)9/h7-8H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPVVDFTPKWSFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6850-36-8
Record name 2-ethylcyclohexan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To the solution of 2-ethyl-1-(hydroxyimino)cyclohexane (6.8 g, 48.5 mmol) in ethanol (75 mL) were added sodium pieces (about 8.0 g) in portions, and the reaction was heated to reflux at 110° C. overnight. More sodium pieces were added, and the reaction was stirred for another 6 hours. The reaction was treated with concentrated HCl (12 M, 4.0 mL) in water (25 mL). Ethanol was removed in vacuo. The aqueous layer was washed with ether (10 mL), and treated with aqueous KOH (25 mL) and extracted with ether (3×20 mL). The combined organic extracts were washed with brine (20 mL), dried over sodium sulfate, and concentrated in vacuo to give 2-ethylcyclohexylamine as an off-white oil.
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

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